molecular formula C6H4F3NO4 B1590283 (S)-(-)-2-(Trifluoroacetamido)succinic anhydride CAS No. 777-33-3

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Cat. No. B1590283
Key on ui cas rn: 777-33-3
M. Wt: 211.1 g/mol
InChI Key: ABTJOHYOWBAGTP-REOHCLBHSA-N
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Patent
US07491713B2

Procedure details

A solution of 3-[(trifluoroacetyl)amino]succinic anhydride (4.00 g, 19.0 mmol) and aluminum chloride (5.56 g, 41.7 mmol) in benzene (80 mL) was refluxed for 5 h, then cooled in an ice bath and quenched by the slow addition of water. The reaction mixture was worked up with ethyl acetate and 10% hydrochloric acid. The residue was purified by chromatography (silica gel, 100% methylene chloride to 90/10/1/1 methylene chloride/methanol/acetic acid/water gradient elution). Recrystallization of the resulting oil from methylene chloride/hexanes produced the title compound as a white solid (3.00 g). 1H NMR (500 MHz, (d6-acetone) □ 11.56 (bs, 1H), 8.63 (bs, 1H), 8.06 (dd, J=8.3, 1.2 Hz, 2H), 7.70-7.67 (m, 1H), 7.57 (t, J=7.7 Hz, 2H), 5.14-5.10 (m, 1H), 3.84 (dd, J=18.3, 6.8 Hz, 1H), 3.77 (dd, J=18.1, 4.6 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][CH:6]1[C:11](=[O:12])[O:10][C:8](=[O:9])[CH2:7]1)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[O:9]=[C:8]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:7][CH:6]([NH:5][C:3](=[O:4])[C:2]([F:14])([F:13])[F:1])[C:11]([OH:10])=[O:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C(=O)NC1CC(=O)OC1=O)(F)F
Name
Quantity
5.56 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of water
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 100% methylene chloride to 90/10/1/1 methylene chloride/methanol/acetic acid/water gradient elution)
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting oil from methylene chloride/hexanes

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(C(=O)O)NC(C(F)(F)F)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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